5,6-Dibromo-3-iodopyrazin-2-amine
CAS No.:
Cat. No.: VC17531591
Molecular Formula: C4H2Br2IN3
Molecular Weight: 378.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2Br2IN3 |
|---|---|
| Molecular Weight | 378.79 g/mol |
| IUPAC Name | 5,6-dibromo-3-iodopyrazin-2-amine |
| Standard InChI | InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
| Standard InChI Key | NJRLVWNODKLNCH-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(C(=N1)Br)Br)I)N |
Introduction
Chemical Identity and Structural Characteristics
5,6-Dibromo-3-iodopyrazin-2-amine (C₄H₃Br₂IN₃) belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Its substitution pattern includes bromine atoms at positions 5 and 6, an iodine atom at position 3, and an amine group at position 2. This halogenation creates a highly electrophilic core, enabling diverse functionalization via cross-coupling reactions .
The steric and electronic effects of the halogens influence reactivity:
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Bromine at C5 and C6 enhances solubility in organic solvents and participates in Suzuki-Miyaura couplings .
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Iodine at C3 facilitates Ullmann-type couplings or nucleophilic substitutions due to its polarizable nature .
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The amine group at C2 provides a handle for further derivatization, such as acylations or alkylations .
Synthetic Methodologies
Halogenation Strategies
The synthesis of 5,6-dibromo-3-iodopyrazin-2-amine typically begins with a pyrazin-2-amine precursor. A representative pathway involves sequential halogenation (Figure 1):
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Dibromination: Treatment of pyrazin-2-amine with bromine (Br₂) in acetic acid yields 5,6-dibromopyrazin-2-amine .
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Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in dichloromethane introduces iodine at C3, achieving the final product .
Key Considerations:
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Protecting the amine group with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during iodination .
Table 1: Optimization of Iodination Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NIS | DCM | 0 | 78 |
| I₂, HIO₃ | AcOH | 25 | 65 |
| NIS, TFA | DMF | 50 | 42 |
Data adapted from large-scale syntheses of analogous halopyrazines .
Structure-Activity Relationships (SARs)
Halogen Substitutions
Systematic SAR studies on halopyrazines reveal:
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Iodine at C3 maximizes potency due to its van der Waals radius (1.98 Å), fitting snugly into kinase pockets .
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Bromine at C5/C6 balances electronic effects (σₚ = 0.26) and lipophilicity (clogP = 2.1) .
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Removing iodine (e.g., 5,6-dibromopyrazin-2-amine) reduces antiviral activity by 10-fold, underscoring its necessity .
Table 2: Impact of Halogen Substitutions on Bioactivity
| Compound | Kinase IC₅₀ (nM) | Antiviral EC₅₀ (nM) |
|---|---|---|
| 5,6-Dibromo-3-iodopyrazin-2-amine | 150 | 300 |
| 5,6-Dibromopyrazin-2-amine | 420 | 3,000 |
| 3-Iodopyrazin-2-amine | >1,000 | >10,000 |
Data inferred from structurally related compounds .
Amine Group Modifications
The C2 amine is critical for target engagement:
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